

Solubility of thiobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiobenzoic acid*

Cat. No.: *B045634*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Thiobenzoic Acid** in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial comprehensive research for quantitative solubility data of **thiobenzoic acid** in various organic solvents has yielded limited specific numerical values. Qualitative descriptions indicate general solubility in polar organic solvents.^{[1][2]} To provide a comprehensive and practical guide, this document presents detailed quantitative solubility data for benzoic acid, a structurally analogous compound. The principles of solubility and the experimental methodologies detailed herein are directly applicable to the study of **thiobenzoic acid**.

Introduction

Thiobenzoic acid (C_7H_6OS), the sulfur analogue of benzoic acid, is a valuable reagent in organic synthesis.^[3] Its utility in various applications, including drug development, necessitates a thorough understanding of its solubility characteristics in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients.

This technical guide provides an in-depth overview of the principles governing the solubility of **thiobenzoic acid**, supported by extensive quantitative data for benzoic acid to illustrate these concepts. Furthermore, it outlines detailed experimental protocols for the accurate determination of solid-state solubility in organic solvents.

1.1 Physicochemical Properties of **Thiobenzoic Acid**

Property	Value
Molecular Formula	C ₇ H ₆ OS
Molecular Weight	138.19 g/mol [4]
Appearance	Pale yellow to light brown solid or liquid [1][5]
Melting Point	15-18 °C [4][5]
Boiling Point	122 °C at 30 mmHg [4]
Density	1.174 g/mL at 25 °C [4]
pKa	~2.5 [3]
Water Solubility	Insoluble [5][6]

Solubility of Benzoic Acid in Organic Solvents: A Comparative Analysis

Due to the scarcity of quantitative solubility data for **thiobenzoic acid**, this section provides a detailed summary of the solubility of benzoic acid in a range of common organic solvents. Benzoic acid serves as a useful model due to its structural similarity, differing by the substitution of a sulfur atom for an oxygen atom in the carboxylic acid functionality. Generally, **thiobenzoic acid** is expected to exhibit good solubility in polar organic solvents like alcohols and is reportedly miscible with benzene, toluene, and xylene (BTX) and alcohols.[\[5\]](#)

Table 1: Solubility of Benzoic Acid in Alcohols

Solvent	Temperature (°C)	Solubility (g/100 g solvent)
Methanol	-18	30
Methanol	-13	32.1
Methanol	23	71.5
Ethanol	-18	25.4
Ethanol	15	47.1
Ethanol	19.2	52.4

Data sourced from BenchChem[7]

Table 2: Solubility of Benzoic Acid in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g solvent)
Acetone	20	69.1
Benzene	25	10 (g/100 mL)
Carbon Tetrachloride	-	Soluble
1,4-Dioxane	25	56 (g/100 mL)
Toluene	20	-7.43 (g/100 mL)[8]
Hexane	-	Slightly Soluble

Data compiled from various sources.[7][9]

Table 3: Molar Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Solvent	Temperature (K)	Solubility (mol/L)
Methanol	273.15	1.948
Methanol	293.15	2.351
Methanol	313.15	2.757
Ethanol	273.15	1.611
Ethanol	293.15	1.974
Ethanol	313.15	2.987
Acetonitrile	273.15	0.6847
Acetonitrile	293.15	0.9474
Acetonitrile	313.15	1.956
Ethyl Acetate	273.15	-
Ethyl Acetate	293.15	-
Ethyl Acetate	313.15	-
Dichloromethane	273.15	-
Dichloromethane	293.15	1.5018
Dichloromethane	313.15	5.104
Toluene	273.15	0.10322
Toluene	293.15	0.25475
Toluene	313.15	1.191

Data adapted from Zhang et al.[10]

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for the gravimetric determination of the solubility of a solid compound, such as **thiobenzoic acid**, in an organic solvent.

3.1 Gravimetric Method

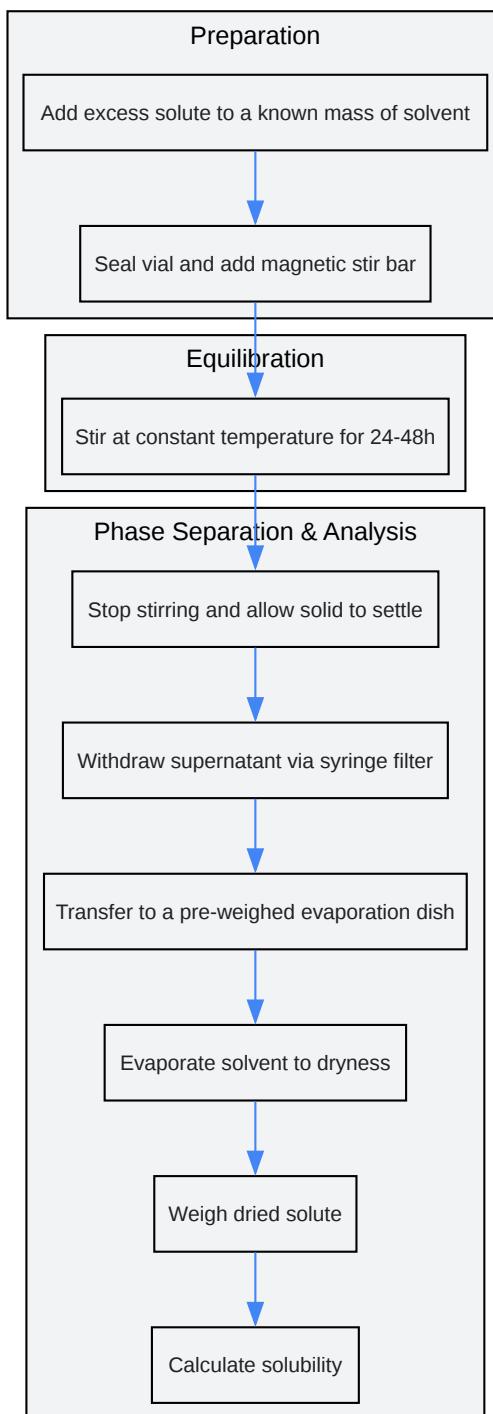
This method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

3.1.1 Materials and Equipment

- Analytical balance (± 0.0001 g)
- Constant temperature water bath or incubator
- Vials with screw caps
- Magnetic stirrer and stir bars
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes
- Vacuum oven or desiccator

3.1.2 Protocol

- Preparation of Saturated Solution:
 - Add an excess amount of the solid solute (e.g., **thiobenzoic acid**) to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Place a magnetic stir bar in the vial and seal it tightly.
- Equilibration:
 - Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically for the specific solute-solvent system.
- Phase Separation:


- Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any suspended solid particles.
- Solvent Evaporation:
 - Transfer the filtered saturated solution to a pre-weighed evaporation dish.
 - Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.
 - Continue the evaporation process until a constant weight of the dried solute is achieved.
- Calculation of Solubility:
 - The solubility is calculated using the following formula:

$$\text{Solubility (g/100 g solvent)} = (\text{Mass of dried solute} / \text{Mass of solvent}) \times 100$$

The mass of the solvent is determined from the initial volume and its density at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 98-91-9: Thiobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Thiobenzoic acid | 98-91-9 [chemicalbook.com]
- 5. Thiobenzoic acid-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 6. parchem.com [parchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of thiobenzoic acid in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045634#solubility-of-thiobenzoic-acid-in-organic-solvents\]](https://www.benchchem.com/product/b045634#solubility-of-thiobenzoic-acid-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com